molecular formula C11H25N B147597 Undecylamine CAS No. 7307-55-3

Undecylamine

Cat. No.: B147597
CAS No.: 7307-55-3
M. Wt: 171.32 g/mol
InChI Key: QFKMMXYLAPZKIB-UHFFFAOYSA-N
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Description

Undecylamine, also known as this compound, is a useful research compound. Its molecular formula is C11H25N and its molecular weight is 171.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3398. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective Activity

A novel series of pentacyclo-undecylamines, including NGP1-01, was synthesized and screened for neuroprotective activity in a Parkinsonian mouse model. These compounds, hypothesized to attenuate excitotoxic neuronal cell death mediated through NMDA receptors and calcium channel block, showed increased neuroprotection in certain scenarios (Geldenhuys et al., 2003).

Nanocrystal Synthesis

Undecylamine has been used in the synthesis of CsPbBr3 nanocrystals with improved photophysical properties and stability. The strong binding of unprotonated amines to lead atoms and effective surface passivation leads to high-quality perovskite nanocrystals (Zhong et al., 2019).

Electrochemical Sensing

Tri-n-dodecylamine, a similar compound, was used as a neutral carrier for hydrogen ion-selective electrodes, demonstrating superior ion selectivities compared to previous designs. This allows for studying intracellular and extracellular hydrogen ion activities (Schulthess et al., 1981).

Phase Transition Studies

This compound, in conjunction with metal ions like Cu2+, can induce a vesicle phase from micelles in aqueous solutions. This property is utilized for understanding molecular bilayer formations and has implications in material science (Wang & Li, 2010).

Monolayer Phase Behavior

In a study of binary mixtures of undecanoic acid and this compound, differential scanning calorimetry and X-ray powder diffraction revealed the formation of various stoichiometric complexes, highlighting the stability and complexation behavior of these mixtures (Sun et al., 2011).

Hypolipidemic Activity

This compound and similar alkyldimethylamine borane derivatives have shown hypolipidemic activity in rodents, indicating their potential in blocking lipid de novo syntheses and altering lipid profiles (Griffin et al., 1991).

Supercritical Extraction

The extraction of dodecylamine from mesoporous silica materials using methanol-enhanced supercritical carbon dioxide was studied, showing high extraction efficiency and providing insights into the optimization of extraction parameters (Huang et al., 2011).

Antibacterial Dipeptoids Synthesis

Microwave-facilitated SPOT-synthesis of dipeptoids incorporating this compound yielded compounds with antibacterial activity against MRSA, demonstrating the potential of this compound in antimicrobial research (Schneider et al., 2017).

Safety and Hazards

Undecylamine is classified as a combustible liquid . It is harmful if swallowed and causes severe skin burns and eye damage . It is very toxic to aquatic life with long-lasting effects . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Properties

IUPAC Name

undecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N/c1-2-3-4-5-6-7-8-9-10-11-12/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKMMXYLAPZKIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022249
Record name Undecylamine
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Molecular Weight

171.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7307-55-3
Record name Undecylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7307-55-3
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Record name Undecylamine
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Record name Undecylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3398
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Record name Undecylamine
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Record name Undecylamine
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Record name UNDECYLAMINE
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Synthesis routes and methods

Procedure details

In this example, the spacer unit is 11-amino-undecanoic acid. The spacer (411 mg, 2.04 mmol, 4 eq) is suspended in a dry organic solvent, for example tetrahydrofuran (THF). Depending on its solubility and the stability of the Raman marker unit, the suspension temperature can be varied between −78° C. and reflux. First, an auxiliary base (2.1 ml triethylamine) is added. Then, the activated marker unit in a suitable organic solvent, for example DTNB-NHS (300 mg, 0.51 mmol in 10 ml THF and 5 ml DMF), is added dropwise. Depending on the reactivity, the reaction mixture is stirred 10 to 48 h, in this case 16 h. The solvent is removed by vacuum, the remaining solid is washed with NaHSO4 solution and a suitable organic solvent. Further purification can be achieved by column chromatography, preferably on reversed phase silica (yield: 260 mg, 0.34 mmol, 67%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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